Dihydro-acarbose is a synthetic compound that acts as an alpha-D-glucosidase inhibitor, which plays a significant role in managing blood glucose levels, particularly in diabetic patients. This compound is characterized by its pseudo-tetrasaccharide structure, which is crucial for its biological activity. Dihydro-acarbose is derived from acarbose, a known carbohydrate absorption inhibitor used in the treatment of type 2 diabetes.
Dihydro-acarbose is synthesized through chemical processes involving various organic compounds. It belongs to the class of oligosaccharides and is specifically classified as an alpha-glucosidase inhibitor. These inhibitors are essential in pharmacology for their ability to delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose spikes.
The synthesis of dihydro-acarbose involves a reductive coupling reaction. Specifically, it is synthesized from two key intermediates: 4(3)-amino-1(1),6(1)-anhydro-2(1),3(1),2(2),3(2),6(2),2(3),3(3)-hepta-O-benzyl-4(3),6(3)-dideoxy-beta-maltotriose and a trisubstituted cyclohexene derivative. The reductive coupling is facilitated using sodium cyanoborohydride as a reducing agent, which allows for the formation of the desired compound with high specificity and yield .
The synthetic pathway can be summarized as follows:
Dihydro-acarbose exhibits a complex molecular structure that can be described as a pseudo-tetrasaccharide. Its molecular formula is C₁₈H₃₃N₁O₁₈, with a molecular weight of approximately 433.46 g/mol. The structural configuration includes multiple hydroxyl groups that contribute to its solubility and biological activity.
The detailed structural analysis employs techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the integrity and arrangement of atoms within the molecule .
Dihydro-acarbose primarily functions through non-competitive inhibition of alpha-D-glucosidase enzymes. This mechanism inhibits the breakdown of carbohydrates into glucose, thus slowing down glucose absorption in the intestines. The compound's interactions with enzyme active sites can be studied through various kinetic assays that measure enzyme activity in the presence of dihydro-acarbose at varying concentrations.
In vitro studies have shown that dihydro-acarbose has a Ki value (inhibition constant) of approximately , indicating its potency as an inhibitor against small intestinal sucrase .
The mechanism by which dihydro-acarbose exerts its effects involves competitive inhibition at the active site of alpha-D-glucosidase enzymes. By binding to these enzymes, dihydro-acarbose prevents the hydrolysis of oligosaccharides into monosaccharides, thus decreasing glucose availability for absorption into the bloodstream.
This inhibition leads to lower postprandial blood glucose levels, making dihydro-acarbose a valuable therapeutic agent for managing type 2 diabetes .
Dihydro-acarbose presents several notable physical and chemical properties:
Additional analyses such as differential scanning calorimetry and thermogravimetric analysis can provide insights into its thermal stability and phase transitions .
Dihydro-acarbose is primarily used in scientific research related to diabetes management. Its applications include:
Dihydro-acarbose originates from Gram-positive soil bacteria within the order Actinomycetales, with Actinoplanes sp. SE50/110 (ATCC 31044) serving as the primary industrial producer. The biosynthesis initiates intracellularly with the formation of pseudosugar precursors derived from central carbon metabolism intermediates. Sedoheptulose 7-phosphate, an intermediate of the pentose phosphate pathway, undergoes cyclization via the enzyme 2-epi-5-epi-valiolone synthase (EEVS). This enzyme shares significant structural homology with dehydroquinate synthases but is functionally distinct, catalyzing the first committed step toward valienamine synthesis [3] [6]. Subsequent enzymatic steps involve phosphorylation by adenosine triphosphate (ATP)-dependent kinase AcbM and C2 epimerization by AcbO to yield 5-epi-valiolone 7-phosphate [1]. The pathway then diverges through reduction, dehydration, and transamination reactions to form the core pseudosugar units: valienamine (an unsaturated aminocyclitol) and 6-deoxyglucose. Genomic analyses of the acb biosynthetic gene cluster (32.2 kb containing 22 genes) in Actinoplanes sp. confirm the involvement of genes acbA (encoding deoxythymidine diphosphate (dTDP)-glucose synthase) and acbB (dTDP-glucose dehydratase) in dTDP-activated sugar biosynthesis, essential for assembling the acarviosyl (valienamine-6-deoxyglucose) core shared by acarbose and dihydro-acarbose derivatives [1] [3] [6].
Table 1: Key Enzymes in Early Precursor Synthesis for Dihydro-Acarbose in Actinoplanes sp.
Enzyme | Gene | Function | Precursor/Product |
---|---|---|---|
EEVS | acbN | Cyclization of sedoheptulose 7-phosphate | 2-epi-5-epi-valiolone |
Kinase | acbM | ATP-dependent phosphorylation | 5-epi-valiolone 7-phosphate |
Epimerase | acbO | C2 epimerization | 5-epi-valiolone 7-phosphate |
dTDP-Glucose Synthase | acbA | Activation of glucose-1-phosphate | dTDP-glucose |
dTDP-Glucose Dehydratase | acbB | Dehydration and isomerization | dTDP-4-keto-6-deoxyglucose |
The extracellular derivatization of acarbose to dihydro-acarbose analogs critically depends on transglycosylases, particularly AcbE. This multifunctional enzyme, secreted by Actinoplanes sp., possesses an N-terminal signal peptide, glycosyl hydrolase family 13 (GH13) catalytic domain, carbohydrate-binding module 41, and immunoglobulin-like domains. AcbE catalyzes regioselective glycosylation using acarbose as the acceptor and maltooligosaccharides as glycosyl donors [2]. Biochemical characterization reveals that AcbE exhibits strong preference for α-1,4-linked oligosaccharides with degrees of polymerization ≥5. When incubated with acarbose and maltopentaose, AcbE generates dihydro-acarbose analogs—predominantly acarstatin A (O-α-D-maltosyl-(1→4)-acarbose) and acarstatin B (O-α-D-maltotriosyl-(1→4)-acarbose)—through transglycosylation rather than hydrolysis [2]. Structural analyses indicate that the enzyme’s active site accommodates the pseudosaccharide core via hydrophobic interactions with tryptophan residues while positioning donor substrates for nucleophilic attack. The catalytic mechanism involves a double-displacement reaction with retention of anomeric configuration, forming glycosidic bonds between the C4 hydroxyl of acarbose’s terminal glucose and the reducing end of oligosaccharide chains [2] [5].
The "Carbophore Cycle" hypothesis provides a framework for understanding extracellular modifications of acarbose and its reduced form, dihydro-acarbose. In this model, acarbose acts as a transport vehicle ("carbophore") that shuttles between intracellular and extracellular environments. Extracellular enzymes—including amylases (AcbE, AcbZ) and acarviosyl transferases (AcbD)—modify the pseudotetrasaccharide scaffold using environmental carbohydrates [2] [3]. Dihydro-acarbose derivatives arise when acarbose undergoes reductive modifications or glycosylation in the extracellular space before re-import. AcbE plays a dual role: it hydrolyzes starch to provide glycosyl donors (maltooligosaccharides) and catalyzes their transfer onto acarbose. This cycle enables Actinoplanes to dynamically tailor acarbose analogs based on nutrient availability. Evidence supporting this model includes the acbE knockout strain (Actinoplanes ZH-2), which shows an 85% reduction in α-amylase inhibitory activity despite unchanged acarbose titers, confirming extracellular modification is essential for generating pharmacologically active derivatives [2].
Table 2: Enzymes in the Carbophore Cycle Modifying Dihydro-Acarbose Precursors
Enzyme | Type | Function | Impact on Dihydro-Acarbose |
---|---|---|---|
AcbE | α-Amylase/Transglycosylase | Hydrolyzes starch; transfers glycosyl units | Synthesizes glycosylated analogs |
AcbZ | α-Amylase | Degrades complex polysaccharides | Provides glycosyl donors |
AcbD | Acarviosyl Transferase | Transfers acarviosyl moiety | Generates complex pseudooligosaccharides |
Reductases (Uncharacterized) | Putative Reductases | Reduction of valienamine double bond | Forms dihydro-valienamine core |
AcbE’s transglycosylation efficiency is governed by the structure and chain length of oligosaccharide donors. Kinetic analyses demonstrate a 333-fold increase in α-amylase inhibitory activity when maltopentaose serves as the donor compared to maltotriose [2]. The enzyme’s affinity (Km) and catalytic efficiency (kcat/Km) escalate with increasing oligomer length due to enhanced binding in the substrate groove. This groove contains five subsites (-2 to +3), with maltopentaose optimally occupying all subsites to position the glycosidic bond for nucleophilic attack by acarbose. Shorter oligosaccharides (e.g., maltotriose) exhibit weak binding and minimal transglycosylation. Conversely, branched or α-1,6-linked substrates (e.g., dextrans) are poor donors. The glycosylation pattern directly influences bioactivity: acarstatin B (maltotriosyl-acarbose) shows 1,478-fold greater inhibition against human salivary α-amylase than acarbose due to optimal complementarity with the enzyme’s active site [2] [10]. This specificity underscores why industrial fermentation media for Actinoplanes sp. incorporate maltodextrins or starch to enhance analog diversity.
Table 3: Substrate Specificity of AcbE Transglycosylase for Dihydro-Acarbose Synthesis
Oligosaccharide Donor | Chain Length (Degree of Polymerization) | Relative Transglycosylation Efficiency (%) | Major Product Formed |
---|---|---|---|
Maltotriose | 3 | 15 | Minor derivatives |
Maltotetraose | 4 | 100 | Acarstatin A intermediates |
Maltopentaose | 5 | 333 | Acarstatin B |
Maltooligosaccharides (Mix) | 6-7 | 582 | Acarstatin B and higher analogs |
α-Cyclodextrin | Cyclic (6) | 9.5 | Cyclic adducts |
Structural Basis for Specificity: X-ray crystallography of acarbose complexes with glucoamylase reveals that elongated glycosyl chains enhance binding through hydrogen bonding with Arg305, Asp55, and Glu179 and hydrophobic stacking with Trp120 [5]. Dihydro-acarbose analogs likely exploit similar interactions, with the maltosyl/maltotriosyl extensions occupying additional subsites in α-glucosidases. This explains their resistance to hydrolysis by intestinal glucosidases and microbiome-derived acarbose kinase, prolonging their therapeutic effects [2] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7